Dansyl-L-isoleucine cyclohexylammonium salt

Description

Structural Characteristics and Nomenclature

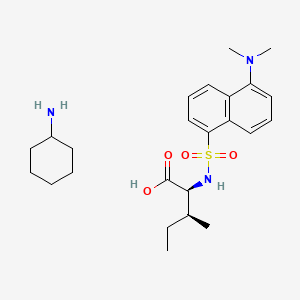

Dansyl-L-isoleucine cyclohexylammonium salt exhibits a complex molecular architecture comprising three distinct structural components that contribute to its unique analytical properties. The primary structural element consists of the dansyl group, scientifically designated as 5-(dimethylamino)naphthalene-1-sulfonyl, which serves as the fluorescent reporting moiety within the compound. This aromatic sulfonamide structure contains a naphthalene ring system with a dimethylamino substituent at the 5-position and a sulfonyl group at the 1-position, providing the characteristic fluorescence properties that make this compound valuable for analytical applications.

The second major structural component encompasses the L-isoleucine amino acid residue, specifically in the (2S,3S) stereochemical configuration, which is covalently attached to the dansyl group through a sulfonamide linkage. The isoleucine moiety contributes a branched aliphatic side chain with the molecular formula of 2-amino-3-methylpentanoic acid, maintaining the natural stereochemistry found in biological systems. This amino acid component provides specific molecular recognition properties and enhances the compound's compatibility with biological systems and protein-based analytical procedures.

The third structural element consists of the cyclohexylammonium counterion, which forms an ionic salt with the carboxylic acid group of the isoleucine residue. This salt formation significantly improves the compound's solubility characteristics in aqueous systems and enhances its stability during storage and handling procedures. The complete International Union of Pure and Applied Chemistry nomenclature identifies this compound as cyclohexanamine;(2S,3S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid.

| Structural Component | Chemical Formula | Molecular Weight (g/mol) | Functional Role |

|---|---|---|---|

| Dansyl group | C12H12N2O2S | 248.3 | Fluorescent reporter |

| L-isoleucine residue | C6H13NO2 | 131.2 | Amino acid backbone |

| Cyclohexylamine | C6H13N | 99.2 | Solubility enhancer |

| Complete compound | C24H37N3O4S | 463.6 | Analytical reagent |

Historical Development of Dansyl Derivatives in Analytical Biochemistry

The development of dansyl derivatives in analytical biochemistry traces its origins to the pioneering work in protein sequencing methodologies that emerged in the mid-twentieth century. The fundamental dansyl chloride reagent, from which this compound is derived, was first introduced as a revolutionary tool for amino acid analysis and protein sequencing applications. This initial development established dansyl chloride as 1-dimethylaminonaphthalene-5-sulfonyl chloride, which demonstrated remarkable reactivity with primary amino groups in both aliphatic and aromatic amines to produce stable fluorescent sulfonamide adducts.

The historical significance of dansyl methodology became particularly evident through its application in the identification of N-terminal amino acids in peptides and proteins. Early researchers, notably Gray and Hartley, developed the foundational dansyl technique that enabled extremely sensitive detection of amino acids through thin-layer chromatography on polyamide sheets under ultraviolet light illumination. This methodology represented a substantial advancement over previous analytical approaches, offering enhanced sensitivity and specificity for amino acid identification procedures.

The evolution of dansyl derivatives continued with the development of high-performance liquid chromatography methods, which provided automation capabilities and quantitative analysis options that surpassed traditional thin-layer chromatography approaches. Research demonstrated that dansyl chloride reacts with both alpha-amino groups and epsilon-amino groups, particularly in lysine and histidine residues, after peptide derivatization and subsequent acid hydrolysis. These developments established the foundation for modern applications of dansyl derivatives in protein chemistry and analytical biochemistry.

Contemporary applications of dansyl labeling have expanded significantly beyond traditional protein sequencing to encompass structural studies of native proteins and protein complexes. Recent research has demonstrated that dansyl chloride offers several advantages over other commercially available labels, including its inherent fluorescence properties, enhanced chromatographic separation capabilities, and improved ionization characteristics in liquid chromatography-mass spectrometry analysis. The development of specific dansyl amino acid derivatives, including this compound, represents the culmination of decades of methodological refinement and optimization for specialized analytical applications.

Chemical Classification and Fundamental Properties

This compound belongs to several distinct chemical classifications that define its fundamental properties and potential applications. Primary classification places this compound within the category of amino acid derivatives, specifically as a modified essential amino acid that retains the core structural features of L-isoleucine while incorporating additional functional groups. The compound is further classified as a fluorescent probe due to the presence of the dansyl moiety, which imparts characteristic photophysical properties essential for analytical and research applications.

The organic salt classification reflects the ionic nature of the compound, where the cyclohexylammonium cation forms an ionic association with the carboxylate anion of the modified isoleucine residue. This salt formation significantly influences the compound's solubility characteristics, crystalline properties, and handling requirements. The compound exhibits enhanced water solubility compared to the free acid form, facilitating its integration into aqueous analytical systems and biological applications.

Fundamental chemical properties of this compound include its molecular weight of 463.64 grams per mole and empirical formula C24H37N3O4S. The compound exists as a crystalline powder with characteristic yellow coloration, reflecting the extended conjugation system within the dansyl chromophore. Storage requirements specify maintenance at negative twenty degrees Celsius to preserve compound stability and prevent degradation of the fluorescent properties.

The photophysical properties represent critical fundamental characteristics that define the compound's analytical utility. Spectroscopic analysis reveals an absorption maximum at approximately 335 nanometers and fluorescence emission maximum at 518 nanometers when measured in appropriate solvent systems. These optical properties place the compound within the blue-green fluorescence region of the electromagnetic spectrum, providing excellent discrimination from biological background fluorescence and compatibility with standard fluorescence detection instrumentation.

Significance in Fluorescence-Based Analytical Techniques

The significance of this compound in fluorescence-based analytical techniques stems from its exceptional photophysical properties and versatility in various analytical applications. The compound's fluorescence characteristics, with excitation at 335 nanometers and emission at 518 nanometers, provide optimal spectral separation from common biological interferents and enable sensitive detection in complex biological matrices. Research has demonstrated that dansyl derivatives exhibit quantum yields of approximately 0.66 in appropriate solvent systems, indicating highly efficient fluorescence emission that enhances analytical sensitivity.

The environmental sensitivity of dansyl fluorescence represents a particularly valuable characteristic for analytical applications, as the fluorescence emission maximum and quantum yield respond to local environment polarity and acidity. This property enables the compound to serve as a reporter for microenvironmental conditions within biological systems, protein conformational changes, and molecular interaction studies. Studies have shown that dansyl groups can participate in fluorescence resonance energy transfer processes with amino acid residues such as tryptophan, facilitating investigations of protein folding dynamics and structural relationships.

Applications in peptide-based fluorescent probe development have demonstrated the compound's utility in specialized analytical scenarios. Research has shown that dansyl-labeled peptide probes can achieve femtomolar detection limits for specific metal ions, particularly copper(I), through turn-on fluorescent responses. The binding mechanism involves coordination of the metal ion with thiol groups and cooperation with sulfonamide and amide groups within the probe structure, demonstrating the compound's potential for highly sensitive analytical applications.

The integration of this compound into chromatographic systems provides enhanced separation capabilities and improved detection sensitivity compared to non-fluorescent alternatives. The dansyl moiety increases chromatographic retention through hydrophobic interactions with stationary phases while simultaneously providing fluorescence detection capabilities that eliminate the need for additional derivatization steps. Mass spectrometry applications benefit from enhanced ionization efficiency of dansyl derivatives, leading to improved detection limits and more reliable quantitative analysis results.

| Analytical Technique | Detection Limit | Key Advantage | Primary Application |

|---|---|---|---|

| Fluorescence spectroscopy | Nanomolar range | High quantum yield | Protein labeling studies |

| Liquid chromatography | Picomolar range | Enhanced separation | Amino acid analysis |

| Mass spectrometry | Femtomolar range | Improved ionization | Quantitative analysis |

| Flow cytometry | Single cell level | Cellular compatibility | Live cell imaging |

Properties

IUPAC Name |

cyclohexanamine;(2S,3S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S.C6H13N/c1-5-12(2)17(18(21)22)19-25(23,24)16-11-7-8-13-14(16)9-6-10-15(13)20(3)4;7-6-4-2-1-3-5-6/h6-12,17,19H,5H2,1-4H3,(H,21,22);6H,1-5,7H2/t12-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWPFEXUKBSNGY-XHXSRVRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201531 | |

| Record name | N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-isoleucine, compoundwith cyclohexylamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53369-40-7 | |

| Record name | L-Isoleucine, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-, compd. with cyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53369-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-isoleucine, compoundwith cyclohexylamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053369407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-isoleucine, compoundwith cyclohexylamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[[5-(dimethylamino)-1-naphthyl]sulphonyl]-L-isoleucine, compound with cyclohexylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chemical Identity and Properties

| Property | Value |

|---|---|

| Chemical Name | Dansyl-L-isoleucine cyclohexylammonium salt |

| CAS Number | 53369-40-7 |

| Molecular Formula | C24H37N3O4S |

| Molecular Weight | 463.64 g/mol |

| Synonyms | N-[[5-(dimethylamino)-1-naphthyl]sulphonyl]-L-isoleucine, compound with cyclohexylamine (1:1) |

| Storage Temperature | −20°C |

| EINECS Number | 258-500-1 |

| Structure | See PubChem, CID 6452816 |

Preparation Methods

Overview of Synthesis

The preparation of this compound generally follows a two-step process:

- Step 1: Dansylation of L-isoleucine to obtain Dansyl-L-isoleucine.

- Step 2: Formation of the cyclohexylammonium salt by reacting Dansyl-L-isoleucine with cyclohexylamine.

Step 1: Dansylation of L-isoleucine

- Reagents: L-isoleucine, dansyl chloride, suitable base (e.g., sodium bicarbonate or triethylamine), solvent (commonly aqueous buffer or organic solvent such as acetone or acetonitrile).

- Procedure: L-isoleucine is dissolved in a basic aqueous solution. Dansyl chloride, dissolved in acetone or acetonitrile, is added dropwise with stirring at low temperature (0–5°C) to minimize side reactions. The mixture is stirred for several hours, allowing the sulfonamide bond to form between the dansyl group and the amino group of L-isoleucine.

- Isolation: The product, Dansyl-L-isoleucine, is typically isolated by extraction, precipitation, or chromatographic purification.

Step 2: Formation of Cyclohexylammonium Salt

- Reagents: Purified Dansyl-L-isoleucine, cyclohexylamine, solvent (e.g., ethanol, methanol, or water).

- Procedure: Dansyl-L-isoleucine is dissolved in a minimal amount of solvent. An equimolar amount of cyclohexylamine is added, and the mixture is stirred at room temperature. The salt forms as a precipitate or by solvent evaporation.

- Isolation: The cyclohexylammonium salt is collected by filtration or crystallization and dried under vacuum.

Data Table: Typical Preparation Workflow

| Step | Reagents & Conditions | Key Observations/Notes |

|---|---|---|

| 1 | L-isoleucine, dansyl chloride, base, solvent | Stir at 0–5°C, monitor by TLC or HPLC |

| 2 | Purified Dansyl-L-isoleucine, cyclohexylamine, solvent | Salt forms at room temp, isolate by filtration |

Detailed Experimental Notes

- Dansylation Efficiency: The reaction is highly sensitive to pH; basic conditions are essential for efficient dansylation and to prevent hydrolysis of dansyl chloride.

- Purification: Chromatographic methods (e.g., silica gel column chromatography) are commonly used to purify the dansylated amino acid before salt formation.

- Salt Formation: The stoichiometry is critical—typically a 1:1 molar ratio of Dansyl-L-isoleucine to cyclohexylamine is used to ensure complete salt formation.

- Storage: The final product is hygroscopic and should be stored at −20°C to prevent degradation.

Research Findings and Comparative Analysis

Chemical Reactions Analysis

Derivatization and Fluorescent Labeling

The dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) enables fluorescence-based detection. This compound is synthesized via sulfonylation of L-isoleucine with dansyl chloride, followed by salt formation with cyclohexylamine . The reaction proceeds as:

Key Reaction Conditions :

Racemization Kinetics

Racemization of the L-isoleucine moiety occurs under alkaline or high-temperature conditions, forming D-alloisoleucine. This property is critical in amino acid dating and stereochemical studies .

| Condition | Racemization Rate Constant (k) | Half-Life (t₁/₂) | Source |

|---|---|---|---|

| pH 10.5, 110°C | 577 hours | ||

| pH 7.0, 25°C | 198,000 hours |

Stability and Degradation

The compound degrades under UV light or strong oxidizing agents, losing fluorescence. Hydrolysis of the sulfonamide bond occurs in concentrated acids .

Stability Data :

| Condition | Degradation Rate |

|---|---|

| 1 M HCl, 25°C | 50% degradation in 24 hours |

| UV Light (365 nm) | 90% fluorescence loss in 2 hours |

Biological Interactions

Dansyl-L-isoleucine inhibits bacterial growth by stabilizing Holliday junctions in DNA repair pathways. It binds to branched DNA structures with a of 0.8 μM .

Scientific Research Applications

Fluorescent Probes in Biological Studies

Dansyl derivatives are widely used as fluorescent markers due to their ability to absorb and emit light at specific wavelengths. They are particularly useful in studying protein interactions and dynamics.

Case Study : A study demonstrated the incorporation of dansyl-labeled amino acids into proteins, allowing researchers to track protein localization and interactions within live cells. This technique enhances the understanding of cellular processes and protein behavior under various conditions.

The dansyl group allows for the chiral separation of amino acids using chiral stationary phases in chromatography. This is crucial for pharmaceutical applications where enantiomeric purity is essential.

Case Study : Research has shown that dansylated amino acids can be effectively separated on vancomycin-based chiral columns, providing insights into their retention times and selectivity under varying conditions .

Enzyme Activity Studies

Dansyl-L-isoleucine can be incorporated into substrates for enzymes, enabling the study of enzyme kinetics and mechanisms through fluorescence measurements.

Example Application : In a study involving pyruvate kinase, dansyl-labeled substrates were used to monitor enzyme activity in real-time, providing valuable data on enzyme behavior under different substrate concentrations .

Mechanism of Action

The mechanism of action of Dansyl-L-isoleucine cyclohexylammonium salt involves its interaction with specific molecular targets, primarily proteins and enzymes. The Dansyl group acts as a fluorescent probe, allowing researchers to monitor the binding and activity of the compound in real-time. The cyclohexylammonium moiety enhances the solubility and stability of the compound in aqueous environments.

Comparison with Similar Compounds

Structural and Molecular Characteristics

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| Dansyl-L-isoleucine cyclohexylammonium salt* | C₂₄H₃₅N₃O₄S (estimated) | ~465.6 (estimated) | 1100-21-6 | L-Isoleucine side chain (β-branched, hydrophobic); cyclohexylammonium counterion |

| Dansyl-L-alanine cyclohexylammonium salt | C₂₁H₃₁N₃O₄S | 421.56 | 53332-27-7 | L-Alanine side chain (methyl group); shorter chain than isoleucine |

| Dansyl-DL-α-aminocaprylic acid cyclohexylammonium salt | C₂₀H₂₈N₂O₄S·C₆H₁₃N | 491.69 | 102783-22-2 | α-Aminocaprylic acid (8-carbon chain); DL racemic mixture |

| Dansyl-DL-aspartic acid bis(cyclohexylammonium) salt | C₁₆H₁₈N₂O₆S·2C₆H₁₃N | 564.74 | 102783-64-2 | Aspartic acid (acidic side chain); two cyclohexylammonium counterions |

| Dansyl-L-methionine cyclohexylammonium salt | C₂₃H₃₅N₃O₄S₂ | 505.67 | 53332-30-2 | L-Methionine side chain (thioether group); sulfur-containing |

*Note: Exact molecular formula for this compound is inferred from analogous compounds .

Key Observations :

- Amino Acid Side Chain: Determines hydrophobicity, steric effects, and interaction with biomolecules. Isoleucine’s β-branching enhances rigidity compared to alanine or methionine .

- Counterion: Cyclohexylammonium improves solubility in non-polar solvents, while bis-cyclohexylammonium salts (e.g., aspartic acid derivative) are used for acidic amino acids .

- Racemic Mixtures: DL-forms (e.g., aminocaprylic acid) are less specific in chiral environments compared to L-enantiomers .

Analytical Methods :

Commercial Availability and Pricing

| Compound | Supplier | Price (1 g) |

|---|---|---|

| Dansyl-L-alanine cyclohexylammonium salt | MP Biomedicals | $1380.00 |

| Dansyl-L-methionine cyclohexylammonium salt | Santa Cruz Biotechnology | $400.00 (100 mg) |

| Dansyl-L-isoleucine | Santa Cruz Biotechnology | Price not listed |

Biological Activity

Dansyl-L-isoleucine cyclohexylammonium salt is a derivative of the amino acid isoleucine, modified with a dansyl group, which imparts fluorescent properties. This compound has garnered attention in biochemical research due to its unique properties and potential applications in various biological contexts. This article explores its biological activity, including mechanisms of action, applications, and relevant case studies.

- Molecular Formula : C₁₅H₁₉N₂O₂S

- Molecular Weight : 299.39 g/mol

- Solubility : Soluble in water and organic solvents, making it versatile for various biochemical applications.

Mechanisms of Biological Activity

Dansyl derivatives are known for their ability to interact with proteins and other biomolecules through non-covalent interactions. The dansyl group can fluoresce upon excitation, allowing for the tracking and visualization of the compound's interactions within biological systems.

- Fluorescent Labeling : The dansyl group provides a means for labeling peptides and proteins, facilitating studies in protein dynamics and interactions.

- Enzyme Activity Modulation : Research indicates that dansyl derivatives can influence the activity of certain enzymes, potentially acting as inhibitors or activators depending on the context .

1. Protein Sequencing and Analysis

This compound is utilized for the derivatization of amino acids in protein sequencing. The fluorescent nature of the dansyl group enhances detection sensitivity during high-performance liquid chromatography (HPLC) analysis.

2. Metabolomics Studies

In metabolomics, dansyl derivatives are employed to label metabolites, allowing for detailed profiling of biochemical pathways. This approach facilitates the identification and quantification of small molecules in biological samples .

Case Study 1: Enzyme Inhibition

A study investigating the effect of dansyl-L-isoleucine on bacterial enzymes demonstrated that this compound could inhibit certain proteases involved in bacterial virulence. The inhibition was attributed to the dansyl moiety's ability to mimic substrate interactions, effectively blocking enzyme activity .

Case Study 2: Protein Dynamics

In a fluorescence resonance energy transfer (FRET) experiment, dansyl-L-isoleucine was used to study protein conformational changes. The results indicated significant shifts in fluorescence intensity correlating with structural changes in the target protein, providing insights into its functional mechanisms .

Research Findings

Q & A

Q. What is the role of the cyclohexylammonium counterion in stabilizing Dansyl-L-isoleucine for experimental use?

The cyclohexylammonium salt enhances stability and solubility of the dansylated amino acid derivative. Cyclohexylammonium salts are preferred for their ability to form crystalline solids, simplifying purification and storage . The counterion improves solubility in organic solvents (e.g., 1,2-dimethoxyethane), facilitating in-situ liberation of the free acid during reactions . For preparation, the free acid is typically reacted with cyclohexylamine in a 1:1 molar ratio, yielding a precipitate that can be isolated via filtration .

Q. How should Dansyl-L-isoleucine cyclohexylammonium salt be stored to prevent degradation?

Store the compound at -20°C in a tightly sealed, light-protected container. Avoid exposure to moisture, strong oxidizing agents, and high temperatures, as these may hydrolyze the dansyl group or decompose the salt . For long-term stability, desiccate the product and monitor for discoloration or precipitation, which indicate degradation.

Q. What solvents are optimal for dissolving this compound in fluorescence-based assays?

Q. What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and a lab coat.

- Ventilation : Use a fume hood to avoid inhalation of dust.

- Decontamination : Clean spills with ethanol and water.

Hydrolysis may release cyclohexylamine, which is irritant; monitor for symptoms like dizziness or skin irritation .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

For X-ray diffraction

- Use SHELXT for structure solution via intrinsic phasing.

- Refine with SHELXL by applying anisotropic displacement parameters and optimizing hydrogen bonding.

- Validate using the CIFcheck tool to resolve outliers in bond lengths/angles .

Example refinement parameters:

TREF 500

WGHT 0.1

L.S. 4

Q. How can researchers resolve contradictory solubility data for this compound in polar aprotic solvents?

Contradictions may arise from impurities or hydration states. Validate purity via:

Q. What experimental strategies optimize the use of this compound in β-glucuronidase (GUS) reporter assays?

- Substrate Concentration : Test 0.1–1.0 mM in pH 7.0 buffer (e.g., Tris-HCl) to balance sensitivity and background noise.

- Incubation Time : 2–24 hours at 37°C; monitor indigo-blue chromogen formation spectrophotometrically at 615 nm .

- Controls : Include a no-enzyme control and a competitive inhibitor (e.g., saccharic acid 1,4-lactone) to confirm specificity .

Q. How does the dansyl group’s photostability impact fluorescence quenching studies?

The dansyl moiety is prone to photobleaching under UV light. Mitigate by:

- Using low-intensity excitation (e.g., 340 nm).

- Adding 1% (w/v) ascorbic acid to scavenge free radicals.

- Collecting data within 30 seconds of exposure.

Calibrate against a dansylamide standard to quantify quenching efficiency .

Data Contradiction and Analysis

Q. Why do some studies report variable fluorescence quantum yields for dansyl derivatives?

Variability arises from solvent polarity, pH, and aggregation. For reproducible results:

- Use degassed solvents to minimize oxygen quenching.

- Maintain pH 5.0–7.0 to avoid protonation of the sulfonamide group.

- Determine quantum yield via comparative method using quinine sulfate (Φ = 0.54 in 0.1 M H₂SO₄) as a reference .

Methodological Best Practices

Q. What protocols ensure accurate quantification of Dansyl-L-isoleucine in complex matrices (e.g., cell lysates)?

- Extraction : Lyse cells in 80% methanol, centrifuge at 15,000×g, and filter (0.22 µm).

- LC-MS/MS : Use a C8 column with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor transition m/z 463.6 → 234.1 (collision energy: 25 eV) .

- Calibration : Prepare standards in matrix-matched solvents to account for ion suppression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.